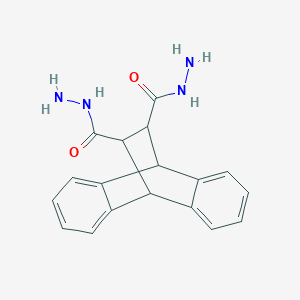
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic dihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic dihydrazide is a chemical compound with the molecular formula C18H18N4O2 It is known for its unique structure, which includes a rigid 9,10-dihydro-9,10-ethanoanthracene framework
Preparation Methods
The synthesis of 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic dihydrazide typically involves the reaction of 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrazide product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic dihydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic dihydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic dihydrazide involves its interaction with molecular targets through its functional groups. The pathways involved may include binding to specific receptors or enzymes, leading to a cascade of biochemical reactions. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar compounds to 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic dihydrazide include:
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid: This compound shares the same core structure but differs in its functional groups.
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide: Another related compound with different functional groups.
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride: This compound has an anhydride functional group instead of the dihydrazide
Properties
CAS No. |
38253-49-5 |
|---|---|
Molecular Formula |
C18H18N4O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarbohydrazide |
InChI |
InChI=1S/C18H18N4O2/c19-21-17(23)15-13-9-5-1-2-6-10(9)14(16(15)18(24)22-20)12-8-4-3-7-11(12)13/h1-8,13-16H,19-20H2,(H,21,23)(H,22,24) |
InChI Key |
VSIXZNXJYWMUMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)C(=O)NN)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


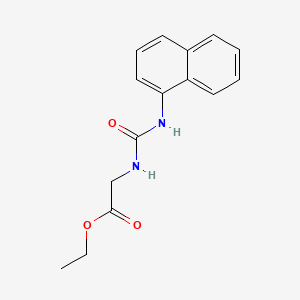
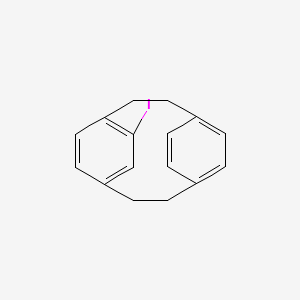
![Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate](/img/structure/B11948747.png)
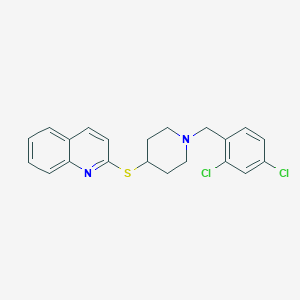
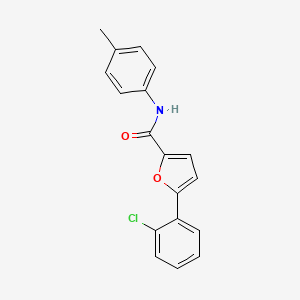
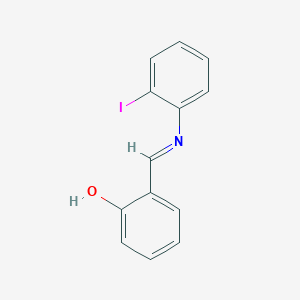

![Phosphonic acid, (3-bromobenzo[b]selenophene-2-yl)-](/img/structure/B11948784.png)

![Methyl N-[(benzyloxy)carbonyl]glycylglycyltryptophanate](/img/structure/B11948791.png)
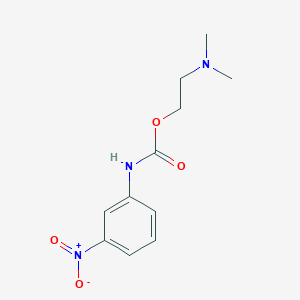
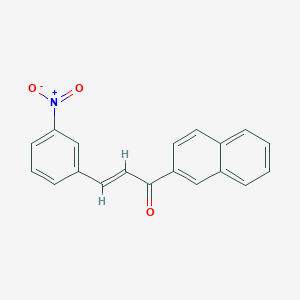
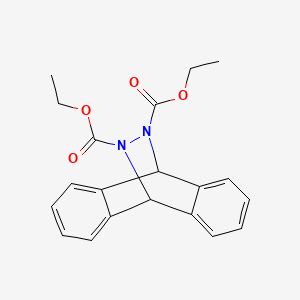
![4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one](/img/structure/B11948804.png)
